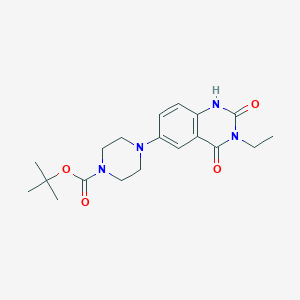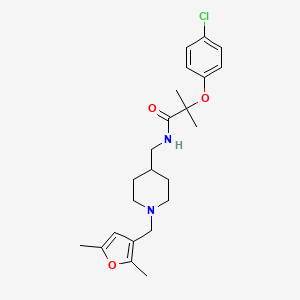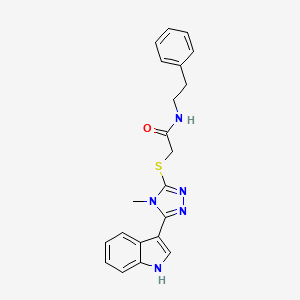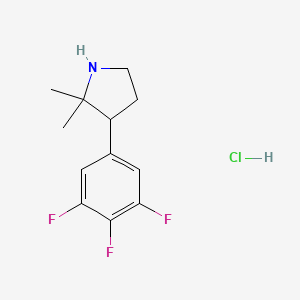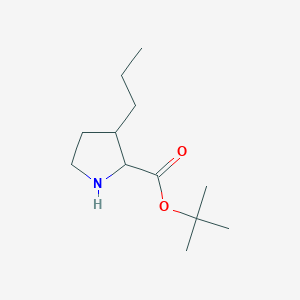
Tert-butyl 3-propylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-propylpyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-propylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides good yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 3-propylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and as a scaffold for drug discovery.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-propylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl ester group can also affect the compound’s solubility and stability, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activity.
Uniqueness
Tert-butyl 3-propylpyrrolidine-2-carboxylate is unique due to its combination of a tert-butyl ester group and a propyl chain on the pyrrolidine ring. This structure provides specific steric and electronic properties that can enhance its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-propylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9-7-8-13-10(9)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAORDPSWQZARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
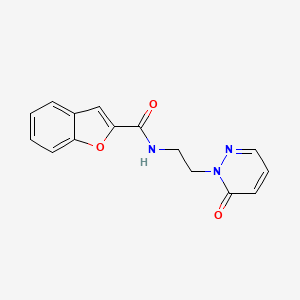
![2-{[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2475031.png)



![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)
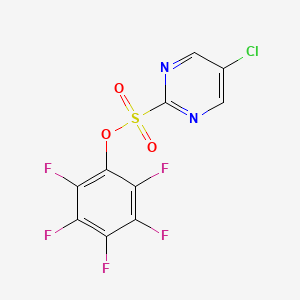
![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)

